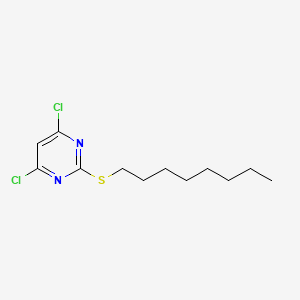

4,6-Dichloro-2-(octylsulfanyl)pyrimidine

Beschreibung

4,6-Dichloro-2-(octylsulfanyl)pyrimidine is a halogenated pyrimidine derivative featuring an octylsulfanyl (C₈H₁₇S) substituent at the 2-position. Pyrimidine derivatives are widely utilized in pharmaceutical and agrochemical synthesis due to their versatility as intermediates for constructing fused heterocyclic systems .

Eigenschaften

CAS-Nummer |

86627-14-7 |

|---|---|

Molekularformel |

C12H18Cl2N2S |

Molekulargewicht |

293.3 g/mol |

IUPAC-Name |

4,6-dichloro-2-octylsulfanylpyrimidine |

InChI |

InChI=1S/C12H18Cl2N2S/c1-2-3-4-5-6-7-8-17-12-15-10(13)9-11(14)16-12/h9H,2-8H2,1H3 |

InChI-Schlüssel |

UGJZFWLNPIRHPT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCSC1=NC(=CC(=N1)Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Alkylsulfanyl Chain Length

Alkylsulfanyl chain length significantly influences physicochemical properties and reactivity:

Key Observations :

Functional Group Variations

Substituents like sulfonyl, trifluoromethyl, and methoxymethyl alter electronic and steric profiles:

Comparison with Octylsulfanyl Derivative :

- Steric Hindrance : The bulky octyl chain may impede nucleophilic substitutions, necessitating harsher reaction conditions compared to methyl or propyl analogues.

Octylsulfanyl-Specific Challenges :

- Solubility Issues : Long alkyl chains may reduce solubility in polar solvents (e.g., THF), complicating lithiation steps.

- Purification Difficulty : Higher molecular weight and hydrophobicity could challenge chromatographic separation.

Physicochemical Trends

Vorbereitungsmethoden

Phosphorus Oxychloride and Pentachloride Method

In a typical procedure, 4,6-dihydroxypyrimidine is refluxed with POCl₃ and PCl₅ at 105–110°C for 2 hours, achieving a 98.9% conversion to 4,6-dichloropyrimidine. The molar ratio of POCl₃ to dihydroxypyrimidine is critical, with optimal results observed at a 2:1 ratio. Excess PCl₅ (2.005:1 molar ratio) ensures complete chlorination by acting as both a catalyst and a dehydrating agent.

Key Reaction Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| POCl₃ molar ratio | 2.01:1 | Maximizes Cl⁻ substitution |

| PCl₅ molar ratio | 2.005:1 | Prevents hydroxyl retention |

| Temperature | 105–110°C | Accelerates ring activation |

| Reaction time | 2 hours | Balances conversion and byproduct formation |

Post-reaction, phosphorus oxychloride is recovered via vacuum distillation (91.9% recovery rate), and the crude product is purified using solvent extraction or vapor distillation to achieve >99% purity.

Introduction of the Octylsulfanyl Group

The 2-position of 4,6-dichloropyrimidine is functionalized with an octylsulfanyl group through nucleophilic aromatic substitution (NAS). This step requires careful selection of the thiolating agent and reaction conditions to avoid displacement of the 4- and 6-chloro groups.

Nucleophilic Substitution with Octylthiol

A modified protocol adapted from the synthesis of 4,6-dichloro-2-propylthiopyrimidine-5-amine involves reacting 4,6-dichloropyrimidine with octylthiol in the presence of a base. Potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) at 60°C facilitates deprotonation of the thiol, enabling attack at the electron-deficient 2-position of the pyrimidine ring.

Reaction Mechanism:

Optimized Conditions:

-

Temperature: 60–65°C (prevents desulfhydration)

-

Reaction time: 6–8 hours (monitored via HPLC)

-

Yield: 78–85% (after column chromatography)

Alternative Thiolation Approaches

Two-Step Chlorination-Thiolation

In industrial settings, a two-step process is preferred to enhance scalability:

-

Chlorination: As described in Section 1.1.

-

Thiolation: Substitute the 2-chloro intermediate with octylthiol using catalytic iodine or copper(I) iodide to accelerate the substitution.

Advantages:

-

Higher regioselectivity for the 2-position.

-

Reduced side reactions (e.g., di-thiolation).

Purification and Isolation Techniques

Crude 4,6-dichloro-2-(octylsulfanyl)pyrimidine is purified through:

-

Vacuum Distillation: Removes excess octylthiol and low-boiling-point impurities.

-

Solvent Extraction: Ethyl acetate/water partitioning isolates the product with >99% purity.

-

Crystallization: Recrystallization from hexane yields colorless crystals (melting point: 45–47°C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| POCl₃/PCl₅ + NAS | 85 | 99.2 | High | Moderate |

| Two-Step Thiolation | 82 | 98.8 | Medium | High |

The POCl₃/PCl₅ route is favored for its high yield and simplicity, while the two-step method offers cost advantages in large-scale production .

Q & A

Q. What synthetic routes are recommended for preparing 4,6-dichloro-2-(octylsulfanyl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution at the C2 position of 4,6-dichloropyrimidine derivatives. For example, substituting a methylthio group (as in 4,6-dichloro-2-(methylthio)pyrimidine) requires reacting the parent compound with sodium hydride (NaH) and the corresponding thiol (e.g., octanethiol) in anhydrous THF or DMF at 0–25°C . Optimization includes controlling reaction time (12–24 hours), inert atmosphere (argon/nitrogen), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). The octylsulfanyl group may require extended reaction times due to steric hindrance.

Q. How should researchers characterize the purity and structural identity of 4,6-dichloro-2-(octylsulfanyl)pyrimidine?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., chemical shifts for Cl and octylsulfanyl groups) and mass spectrometry (APCI+) for molecular ion verification . Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (if crystalline). Note: Octylsulfanyl derivatives may exhibit lower melting points compared to shorter-chain analogs due to increased hydrophobicity .

Q. What are the key stability considerations for storing 4,6-dichloro-2-(octylsulfanyl)pyrimidine?

- Methodological Answer : Store under inert gas (argon) at 2–8°C in amber vials to prevent hydrolysis of the sulfanyl group or oxidation. Conduct accelerated stability studies using thermogravimetric analysis (TGA) and UV-Vis spectroscopy to monitor degradation under varying humidity and temperature conditions .

Advanced Research Questions

Q. How does the octylsulfanyl group affect regioselectivity in nucleophilic aromatic substitution (SNAr) reactions compared to methyl or benzyl analogs?

- Methodological Answer : The bulky octylsulfanyl group increases steric hindrance at the C2 position, potentially directing nucleophiles (e.g., amines) toward the less hindered C4 or C6 chlorine atoms. To test this, conduct competitive reactions with primary/secondary amines under mild basic conditions (e.g., K2CO3 in DCM) and analyze substitution patterns via LC-MS and 2D NMR . Compare results with methylsulfanyl derivatives, where C2 substitution is more favorable .

Q. What strategies resolve contradictions in reported yields for multi-step syntheses involving 4,6-dichloro-2-(octylsulfanyl)pyrimidine intermediates?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-oxidation of sulfanyl groups). Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps. For example, in converting sulfanyl to sulfone groups (using MCPBA), optimize equivalents of oxidizing agent and reaction temperature (0°C vs. room temperature) to suppress byproducts . Reproduce conflicting protocols with controlled moisture/oxygen levels to isolate variables .

Q. How can computational modeling predict the reactivity of 4,6-dichloro-2-(octylsulfanyl)pyrimidine in photoredox catalysis or non-linear optical applications?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing effects of the octylsulfanyl group. Compare with experimental cyclic voltammetry data to correlate reduction potentials (e.g., E1/2 ≈ −1.68 V vs. SCE for methylsulfonyl analogs) and predict photoreactivity . For optical studies, simulate hyperpolarizability using software like ORCA .

Q. What role does the octylsulfanyl group play in modulating biological activity when used as a precursor for heterocyclic drug candidates?

- Methodological Answer : The octyl chain may enhance lipid solubility, improving cell membrane penetration. To validate, synthesize analogs (methyl, propyl, octyl sulfanyl) and test in vitro ADMET assays (e.g., Caco-2 permeability). For antiplatelet applications (e.g., Ticagrelor analogs), modify the substitution pattern at C5 and evaluate P2Y12 receptor binding via SPR or radioligand displacement assays .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.